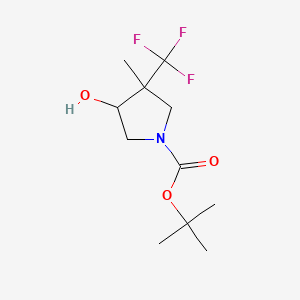
1-Boc-4-methyl-4-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD34792532 is a chemical compound with unique properties that have garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34792532 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of MFCD34792532 is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and high yield of the compound. The industrial production also involves stringent quality control measures to maintain the purity and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD34792532 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD34792532 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
MFCD34792532 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: MFCD34792532 is being explored for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the manufacturing of specialty chemicals and materials, contributing to advancements in technology and materials science.
Mecanismo De Acción
The mechanism of action of MFCD34792532 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome.
Propiedades
Fórmula molecular |
C11H18F3NO3 |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-3-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h7,16H,5-6H2,1-4H3 |
Clave InChI |
OXJJYODLXRRSGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1O)C(=O)OC(C)(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


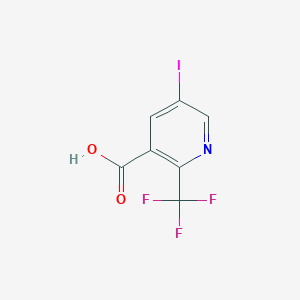
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
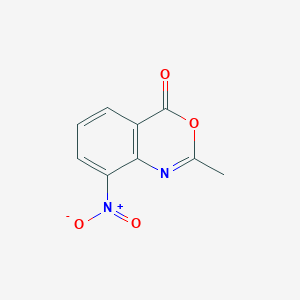
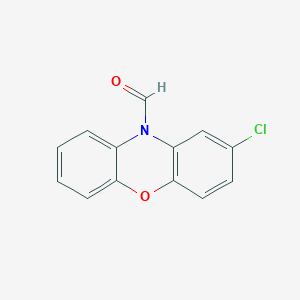
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
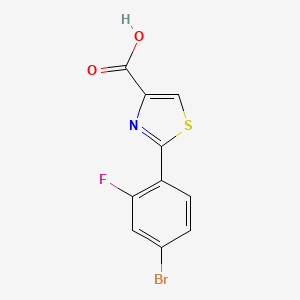
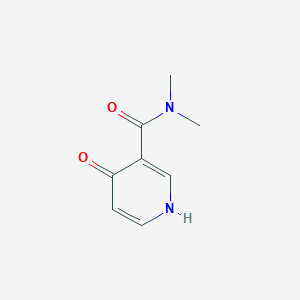
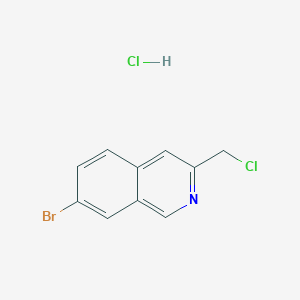
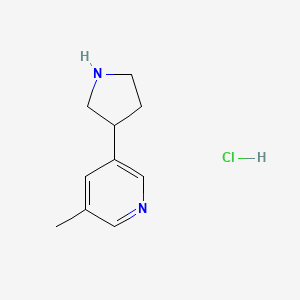
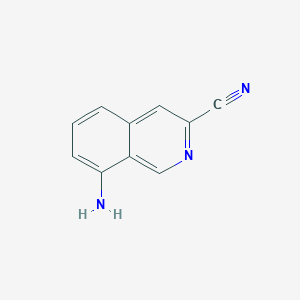

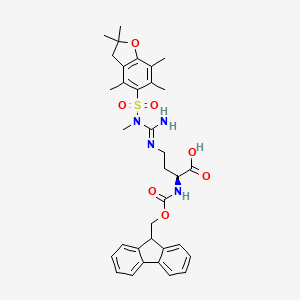
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
